Cas no 1378812-26-0 (N-(3-hydroxycyclohexyl)benzenesulfonamide)

N-(3-hydroxycyclohexyl)benzenesulfonamide is a sulfonamide derivative featuring a cyclohexyl hydroxyl group, which enhances its solubility and reactivity in various chemical applications. This compound is valued for its structural versatility, serving as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both sulfonamide and hydroxyl functional groups allows for selective modifications, enabling tailored reactivity in coupling reactions or as a building block for more complex molecules. Its stable cyclohexyl backbone contributes to improved thermal and chemical stability, making it suitable for use in demanding synthetic processes. The compound's balanced polarity also facilitates purification and handling.
N-(3-hydroxycyclohexyl)benzenesulfonamide structure
1378812-26-0 structure
商品名:N-(3-hydroxycyclohexyl)benzenesulfonamide
CAS番号:1378812-26-0
MF:C12H17NO3S
メガワット:255.333282232285
CID:6578275
PubChem ID:61068577

N-(3-hydroxycyclohexyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • N-(3-hydroxycyclohexyl)benzenesulfonamide
    • AKOS010300622
    • 1378812-26-0
    • F6173-0004
    • インチ: 1S/C12H17NO3S/c14-11-6-4-5-10(9-11)13-17(15,16)12-7-2-1-3-8-12/h1-3,7-8,10-11,13-14H,4-6,9H2
    • InChIKey: SFGRJDGLORXIGE-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)(NC1CCCC(C1)O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 255.09291458g/mol
  • どういたいしつりょう: 255.09291458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 330
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

N-(3-hydroxycyclohexyl)benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6173-0004-10mg
N-(3-hydroxycyclohexyl)benzenesulfonamide
1378812-26-0
10mg
$118.5 2023-09-09
Life Chemicals
F6173-0004-4mg
N-(3-hydroxycyclohexyl)benzenesulfonamide
1378812-26-0
4mg
$99.0 2023-09-09
Life Chemicals
F6173-0004-2μmol
N-(3-hydroxycyclohexyl)benzenesulfonamide
1378812-26-0
2μmol
$85.5 2023-09-09
Life Chemicals
F6173-0004-5μmol
N-(3-hydroxycyclohexyl)benzenesulfonamide
1378812-26-0
5μmol
$94.5 2023-09-09
Life Chemicals
F6173-0004-10μmol
N-(3-hydroxycyclohexyl)benzenesulfonamide
1378812-26-0
10μmol
$103.5 2023-09-09
Life Chemicals
F6173-0004-2mg
N-(3-hydroxycyclohexyl)benzenesulfonamide
1378812-26-0
2mg
$88.5 2023-09-09
Life Chemicals
F6173-0004-1mg
N-(3-hydroxycyclohexyl)benzenesulfonamide
1378812-26-0
1mg
$81.0 2023-09-09
Life Chemicals
F6173-0004-3mg
N-(3-hydroxycyclohexyl)benzenesulfonamide
1378812-26-0
3mg
$94.5 2023-09-09
Life Chemicals
F6173-0004-5mg
N-(3-hydroxycyclohexyl)benzenesulfonamide
1378812-26-0
5mg
$103.5 2023-09-09

N-(3-hydroxycyclohexyl)benzenesulfonamide 関連文献

N-(3-hydroxycyclohexyl)benzenesulfonamideに関する追加情報

Research Briefing on N-(3-hydroxycyclohexyl)benzenesulfonamide (CAS: 1378812-26-0) in Chemical Biology and Pharmaceutical Applications

N-(3-hydroxycyclohexyl)benzenesulfonamide (CAS: 1378812-26-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfonamide derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of enzyme inhibition and targeted drug delivery.

A 2023 study published in the Journal of Medicinal Chemistry reported the successful optimization of the synthetic pathway for 1378812-26-0, achieving a 78% yield through a novel catalytic cyclization process. The research team emphasized the compound's improved solubility profile compared to similar sulfonamide derivatives, which enhances its bioavailability for potential pharmaceutical formulations. Structural analysis revealed that the hydroxycyclohexyl moiety contributes significantly to the molecule's conformational stability in aqueous environments.

In pharmacological investigations, N-(3-hydroxycyclohexyl)benzenesulfonamide has demonstrated selective inhibition of carbonic anhydrase isoforms, particularly CA IX and XII, with IC50 values of 12.3 nM and 18.7 nM respectively. These findings, published in Bioorganic Chemistry (2024), suggest potential applications in oncology, as these isoforms are overexpressed in hypoxic tumor environments. The compound's unique binding mode, involving both the sulfonamide group and the hydroxylated cyclohexyl ring, provides insights for designing isoform-specific inhibitors.

Recent preclinical studies have explored the compound's pharmacokinetic profile, revealing a plasma half-life of 4.2 hours in murine models and good blood-brain barrier penetration (brain/plasma ratio of 0.85). These properties, combined with its low cytotoxicity (CC50 > 100 μM in HEK293 cells), position 1378812-26-0 as a promising scaffold for central nervous system-targeted therapies. Research teams are currently investigating its potential in neurodegenerative disease models, with preliminary data showing neuroprotective effects in vitro.

The compound's mechanism of action appears to involve multiple pathways, as evidenced by proteomic studies showing modulation of 37 distinct protein targets. Particularly noteworthy is its interaction with heat shock proteins, suggesting potential applications in protein misfolding disorders. These multifaceted activities have spurred interest in developing 1378812-26-0 derivatives with enhanced selectivity and potency.

Ongoing clinical translation efforts focus on addressing formulation challenges and optimizing the compound's metabolic stability. Recent patent filings (WO2023124567) describe novel prodrug approaches that significantly improve oral bioavailability while maintaining the parent compound's therapeutic effects. As research progresses, N-(3-hydroxycyclohexyl)benzenesulfonamide continues to demonstrate significant potential across multiple therapeutic areas, warranting continued investigation and development.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司